molecular formula C14H18N2O3 B3918940 (2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

Cat. No. B3918940
M. Wt: 262.30 g/mol
InChI Key: MBLPVURKHIPHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanisms of action of hallucinogens and their effects on the human brain.

Mechanism of Action

(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol acts as a partial agonist at the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also activates other serotonin receptors, including the 5-HT2B and 5-HT2C receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to produce a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in sensory perception, including visual and auditory hallucinations, and changes in mood and cognition.

Advantages and Limitations for Lab Experiments

(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been used extensively in scientific research to study the mechanisms of action of hallucinogens and their effects on the human brain. Its potent hallucinogenic effects make it a valuable tool for studying the neural basis of perception and cognition. However, its use is limited by its potential for abuse and its effects on human subjects.

Future Directions

There are several potential future directions for research on (2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol and other hallucinogenic compounds. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which may have therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the exploration of the neural basis of altered states of consciousness, including the role of the serotonin system in mediating these effects. Finally, further research is needed to understand the long-term effects of hallucinogenic drugs on the brain and their potential for abuse.

Scientific Research Applications

(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been used extensively in scientific research to study the mechanisms of action of hallucinogens and their effects on the human brain. It has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug.

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-16-8-7-15-14(16)13(17)11-9-10(18-2)5-6-12(11)19-3/h5-9,13,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLPVURKHIPHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C2=C(C=CC(=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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